5-(Bromomethyl)benzofuran

Beschreibung

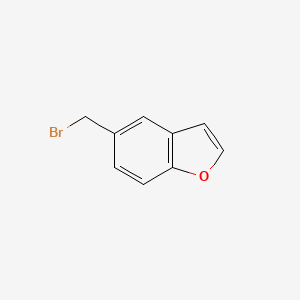

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(bromomethyl)-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDOVDQMUHMTLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622651 | |

| Record name | 5-(Bromomethyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188862-35-3 | |

| Record name | 5-(Bromomethyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Bromomethyl)benzofuran: A Cornerstone Building Block in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 5-(Bromomethyl)benzofuran. As a key intermediate in medicinal chemistry, a deep understanding of this compound's characteristics is paramount for its effective utilization in the design and synthesis of novel therapeutic agents. This document aims to deliver expert insights and practical knowledge to empower researchers in leveraging the full potential of this versatile building block.

The Strategic Importance of the Benzofuran Scaffold in Medicinal Chemistry

The benzofuran motif, a heterocyclic scaffold composed of a fused benzene and furan ring, is a privileged structure in drug discovery. Its prevalence in a wide array of natural products and synthetic compounds with diverse pharmacological activities underscores its significance. Benzofuran derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This versatility stems from the scaffold's ability to engage in various biological interactions, often acting as a bioisosteric replacement for other aromatic systems. The introduction of a bromomethyl group at the 5-position transforms the otherwise stable benzofuran core into a highly reactive and versatile synthetic intermediate, this compound, opening up a vast chemical space for the development of new chemical entities.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry and drug design.

Core Chemical and Physical Data

| Property | Value |

| Molecular Formula | C₉H₇BrO |

| Molecular Weight | 211.06 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 79-82 °C |

| Boiling Point | Decomposes upon heating |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; Insoluble in water |

| CAS Number | 170335-56-5 |

Structural Elucidation: A Spectroscopic Deep Dive

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques.

Figure 1: Structure of this compound.

-

¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum provides unambiguous structural confirmation. The benzylic protons of the bromomethyl group typically appear as a sharp singlet around δ 4.6 ppm . The aromatic protons on the benzofuran ring will exhibit characteristic multiplets in the downfield region, generally between δ 7.2 and 7.8 ppm . The two protons on the furan ring will also present distinct signals, contributing to the unique fingerprint of the molecule.

-

¹³C Nuclear Magnetic Resonance (NMR): The ¹³C NMR spectrum complements the proton data. The carbon of the bromomethyl group is expected to resonate in the aliphatic region, typically around δ 32-35 ppm . The nine aromatic and furanoid carbons will give rise to a series of signals in the downfield region, from approximately δ 105 to 155 ppm .

-

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight. The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the hallmark of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Synthesis and Reactivity: The Chemist's Toolkit

The synthetic accessibility and predictable reactivity of this compound are central to its widespread use.

Synthesis via Wohl-Ziegler Bromination

The most common and efficient method for the preparation of this compound is the radical bromination of 5-methylbenzofuran, a classic example of the Wohl-Ziegler reaction.[1][2]

Figure 2: Synthetic pathway to this compound.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 5-methylbenzofuran (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 77 °C for CCl₄) and monitored by thin-layer chromatography (TLC) for the consumption of the starting material. The reaction is typically complete within 2-4 hours. The progress of the reaction can often be visually monitored by the disappearance of the denser NBS from the bottom of the flask and the appearance of the less dense succinimide byproduct floating on the surface.[1]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the succinimide is removed by filtration. The filtrate is then washed sequentially with water and brine to remove any remaining water-soluble impurities.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Rationale for Experimental Choices:

-

NBS as Bromine Source: NBS is the reagent of choice for allylic and benzylic brominations as it provides a low, constant concentration of bromine radicals, which favors substitution over addition to any double bonds.[2]

-

Radical Initiator: AIBN or benzoyl peroxide is essential to initiate the radical chain reaction.

-

Solvent: Carbon tetrachloride is the traditional solvent for this reaction due to its inertness and ability to facilitate the radical process. However, due to its toxicity, alternative solvents like cyclohexane or acetonitrile can also be employed.[2]

Reactivity Profile: A Hub for Molecular Diversity

The synthetic utility of this compound lies in the high reactivity of the bromomethyl group towards nucleophilic substitution. The benzylic position of the bromine atom makes it an excellent leaving group, rendering the adjacent carbon atom highly electrophilic.

Figure 3: Versatile reactivity of this compound.

This reactivity allows for the facile introduction of a wide range of functional groups, enabling the construction of diverse molecular libraries for biological screening.

Exemplary Protocol: Synthesis of a 5-(Piperidin-1-ylmethyl)benzofuran Derivative

-

Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add piperidine (1.2 eq) and a base such as potassium carbonate (1.5 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) to drive the reaction to completion, which can be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield the desired 5-(piperidin-1-ylmethyl)benzofuran.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The ability to readily functionalize the 5-position of the benzofuran ring has made this compound a valuable precursor in the synthesis of numerous biologically active compounds.

-

Anticancer Agents: The benzofuran scaffold is present in several potent anticancer agents. The bromomethyl group serves as a convenient handle to append side chains that can interact with specific targets, such as kinases or other enzymes implicated in cancer progression. For instance, it has been used in the synthesis of novel CDK2 inhibitors.[3]

-

Antimicrobial Agents: Benzofuran derivatives have shown significant promise as antibacterial and antifungal agents. The introduction of various substituents via the bromomethyl handle allows for the modulation of the antimicrobial spectrum and potency.

-

Central Nervous System (CNS) Active Compounds: The lipophilic nature of the benzofuran ring makes it a suitable scaffold for CNS-penetrant drugs. Functionalization at the 5-position can be used to tune the pharmacological properties for targets such as receptors and enzymes in the brain.

Safety, Handling, and Storage

As a reactive electrophile, this compound requires careful handling to ensure laboratory safety.

-

Handling: This compound is a lachrymator and an irritant. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4][5][6][7] Avoid inhalation of dust and any contact with skin and eyes.[4][5][6][7]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.

-

Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations.

Conclusion

This compound stands as a testament to the power of a well-positioned reactive group on a privileged scaffold. Its straightforward synthesis and predictable, versatile reactivity make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive technical overview, from its fundamental properties to its strategic application in the synthesis of complex molecules. A thorough understanding and skillful application of the principles outlined herein will undoubtedly continue to fuel the discovery and development of the next generation of benzofuran-based therapeutics.

References

Sigma-Aldrich. (2025, November 24). Safety Data Sheet. [4] CymitQuimica. (2024, December 19). Safety Data Sheet. [5] TCI Chemicals. (2025, January 15). Safety Data Sheet. [6] Fisher Scientific. (2023, September 5). Safety Data Sheet. [7] Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet. [1] Wikipedia. (n.d.). Wohl–Ziegler bromination. [2] Organic Chemistry Portal. (2014, April 19). Wohl-Ziegler Reaction. [8] PubMed Central. (2019, June 11). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. [9] Chem-Station Int. Ed. (2014, April 19). Wohl-Ziegler Bromination. [3] National Institutes of Health. (n.d.). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights.

Sources

- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 2. Wohl-Ziegler Reaction [organic-chemistry.org]

- 3. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

Spectroscopic Characterization of 5-(Bromomethyl)benzofuran: A Technical Guide

This guide provides an in-depth analysis of the expected spectroscopic data for 5-(Bromomethyl)benzofuran (CAS No: 188862-35-3), a key intermediate in pharmaceutical and materials science research. While a complete set of publicly available, experimentally-derived spectra for this specific molecule is limited, this document leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive characterization. This approach is designed to guide researchers in identifying and verifying the molecule during synthesis and subsequent applications.

The benzofuran scaffold is a privileged structure in drug discovery, and the introduction of a reactive bromomethyl group at the 5-position creates a versatile building block for further chemical modification.[1][2] Accurate spectroscopic characterization is therefore a critical step in ensuring the purity and identity of this compound for any research endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, we can confirm the connectivity and substitution pattern of the molecule.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, we expect to see distinct signals for the furan, benzene, and bromomethyl protons.

Rationale for Experimental Choices: The spectrum would typically be acquired on a 400 MHz or higher spectrometer to ensure adequate resolution of the aromatic proton signals. Deuterated chloroform (CDCl₃) is a common and effective solvent for this type of aromatic compound, and tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~ 7.65 | Doublet | ~ 2.2 | 1H |

| H-3 | ~ 6.75 | Doublet | ~ 2.2 | 1H |

| H-4 | ~ 7.60 | Singlet (or narrow doublet) | N/A | 1H |

| H-6 | ~ 7.30 | Doublet | ~ 8.5 | 1H |

| H-7 | ~ 7.50 | Doublet | ~ 8.5 | 1H |

| -CH₂Br | ~ 4.60 | Singlet | N/A | 2H |

Data is predicted based on known values for benzofuran[3] and standard substituent effects.

Interpretation:

-

Furan Protons (H-2, H-3): The protons on the furan ring are expected to appear as doublets, coupled to each other. H-2 is adjacent to the oxygen atom, leading to a more downfield shift compared to H-3.[3]

-

Aromatic Protons (H-4, H-6, H-7): The protons on the benzene ring will show a splitting pattern characteristic of a 1,2,4-trisubstituted system. H-7 is adjacent to the fused oxygen and will be the most downfield of this group. H-4, being adjacent to the bromine-bearing substituent, will also be shifted downfield. H-6 and H-7 should appear as a pair of coupled doublets (an AX system).

-

Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent and have no adjacent protons, resulting in a distinct singlet. Its position around 4.60 ppm is characteristic of a methylene group attached to both an aromatic ring and an electronegative bromine atom.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 145.5 |

| C-3 | ~ 107.0 |

| C-3a (bridgehead) | ~ 128.0 |

| C-4 | ~ 122.0 |

| C-5 | ~ 132.0 |

| C-6 | ~ 124.0 |

| C-7 | ~ 112.0 |

| C-7a (bridgehead) | ~ 155.0 |

| -CH₂Br | ~ 32.5 |

Data is predicted based on known values for benzofuran[4] and standard substituent effects.

Interpretation:

-

Aromatic & Furan Carbons: Nine distinct signals are expected. The carbons of the furan ring (C-2, C-3) and the benzene ring (C-4, C-5, C-6, C-7), along with the two bridgehead carbons (C-3a, C-7a), will have characteristic shifts in the aromatic region (100-160 ppm). C-7a, being attached to the oxygen atom, is expected to be the most downfield.

-

Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group will appear in the aliphatic region, shifted downfield to around 32.5 ppm due to the attached bromine atom.

Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and shim the magnetic field to ensure homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A spectral width of 220-240 ppm, a longer relaxation delay (2-5 seconds), and a larger number of scans (1024 or more) are typically required to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

NMR Workflow Diagram

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a common and convenient technique for solid or liquid samples, requiring minimal sample preparation. It provides high-quality spectra comparable to traditional KBr pellet or Nujol mull methods.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~ 3100-3000 | C-H stretch | Medium-Weak | Aromatic & Furan C-H |

| ~ 1610, 1580, 1470 | C=C stretch | Medium-Strong | Aromatic Ring |

| ~ 1250 | C-O-C stretch | Strong | Aryl-ether |

| ~ 1220 | CH₂ wag | Medium | -CH₂Br |

| ~ 880-800 | C-H bend (out-of-plane) | Strong | 1,2,4-Trisubstituted Benzene |

| ~ 620 | C-Br stretch | Medium-Strong | Alkyl Bromide |

Data is predicted based on known values for benzofuran[5] and characteristic absorption frequencies for functional groups.

Interpretation:

-

The presence of the aromatic system is confirmed by the C-H stretches above 3000 cm⁻¹ and the characteristic C=C stretching vibrations in the 1610-1470 cm⁻¹ region.

-

A strong band around 1250 cm⁻¹ is indicative of the aryl-ether C-O-C stretching of the furan ring.

-

The key confirmatory peaks are the C-Br stretch, expected in the lower frequency region (~620 cm⁻¹), and the wagging vibration from the methylene group adjacent to the bromine (~1220 cm⁻¹).

Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal thoroughly to remove all traces of the sample.

IR Workflow Diagram

Caption: Workflow for IR spectroscopic analysis via ATR.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Rationale for Experimental Choices: Electron Ionization (EI) is a standard, high-energy ionization technique that produces a clear molecular ion peak and a rich fragmentation pattern, which is highly useful for structural elucidation and library matching.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge) | Ion | Interpretation |

| 210 / 212 | [M]⁺ | Molecular Ion Peak. The characteristic 1:1 isotopic pattern confirms the presence of one bromine atom. |

| 131 | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |

| 103 | [C₈H₇]⁺ | Further fragmentation, possibly loss of CO from the [M - Br]⁺ ion. |

Data is predicted based on the molecular weight of C₉H₇BrO and common fragmentation pathways.

Interpretation:

-

Molecular Ion ([M]⁺): The most critical piece of information is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 210 and 212. This doublet is a definitive indicator of a monobrominated compound.

-

Major Fragments: The most likely fragmentation pathway is the loss of the bromine radical, which is a good leaving group. This would result in a strong peak at m/z 131, corresponding to the stable benzofuranylmethyl cation.

Protocol for Mass Spectrometry Data Acquisition (EI)

-

Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

MS Workflow Diagram

Caption: Workflow for Mass Spectrometric analysis via EI.

References

-

Hoffman Fine Chemicals. CAS 188862-35-3 | this compound | MFCD18410583. [Link]

-

FDER. 188862-35-3 | this compound. [Link]

-

MOLBASE. 5-(bromomethyl)-1-benzofuran|188862-35-3. [Link]

-

SpectraBase. 5-(bromomethyl)-3H-2-benzofuran-1-one - Optional[MS (GC)] - Spectrum. [Link]

-

A Research Article. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

-

Accela ChemBio Inc. This compound|CAS 188862-35-3. [Link]

-

PubMed. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. [Link]

-

National Institute of Standards and Technology. Benzofuran - IR Spectrum. [Link]

-

Matrix Fine Chemicals. 5-(BROMOMETHYL)-3',6'-DIHYDROXY-3H-SPIRO[2-BENZOFURAN-1,9'-XANTHEN]-3-ONE. [Link]

-

SpectraBase. Benzofuran - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Physical properties of 5-(Bromomethyl)benzofuran (melting point, boiling point)

An In-depth Technical Guide to the Physicochemical Characterization of 5-(Bromomethyl)benzofuran

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound in Synthesis

The benzofuran scaffold is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] Within this class, this compound serves as a critical intermediate in medicinal chemistry and materials science. Its utility stems from the benzofuran core, which provides a rigid and planar structure for molecular recognition, combined with the highly reactive bromomethyl group. This functional group is an excellent electrophilic handle for introducing the benzofuran moiety into larger molecules through nucleophilic substitution reactions, making it invaluable for the synthesis of novel drug candidates and functional materials.

Accurate characterization of the physical properties of such a key building block is paramount. Properties like melting and boiling points are not merely data points; they are fundamental indicators of purity and identity that directly influence reaction setup, purification strategies, and quality control in a regulated drug development environment.[3] This guide provides a comprehensive overview of the known physical properties of this compound and presents detailed, field-proven protocols for their experimental determination.

Part 1: Core Physicochemical Properties

This compound is typically encountered as a liquid at standard ambient temperature and pressure. This physical state provides an initial, qualitative indication that its melting point is below room temperature. The available data, primarily from chemical suppliers and predictive modeling, is summarized below.

| Physical Property | Value | Data Type | Source |

| Physical State | Pale yellow to colorless oil/liquid | Experimental | [4] |

| Melting Point | Not Available (N/A) | - | [4] |

| Boiling Point | 263.5 ± 15.0 °C (at 760 Torr) | Predicted | [4] |

| Molecular Formula | C₉H₇BrO | - | [4] |

| Molecular Weight | 211.06 g/mol | - | [4] |

| Density | 1.553 ± 0.06 g/cm³ (at 20 °C) | Predicted | [4] |

-

Expert Insight on Data: The boiling point is a predicted value. While computational models are increasingly accurate, experimental verification is essential for rigorous scientific work. The high predicted boiling point suggests that distillation under reduced pressure (vacuum distillation) would be the preferred method for purification to prevent thermal decomposition, a common risk for complex organic molecules.

Part 2: Experimental Determination of Physical Properties

The following protocols are designed to be self-validating systems, providing accurate and reproducible data. The causality behind critical steps is explained to empower the researcher with a deeper understanding of the methodology.

Melting Point Determination

While this compound is a liquid at room temperature, the determination of a melting point is a fundamental technique for any solid derivative or analog synthesized from it. The principle rests on the fact that pure crystalline solids exhibit a sharp, characteristic melting point range (typically 0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[3]

Protocol: Capillary Method using a Digital Melting Point Apparatus

-

Sample Preparation:

-

Rationale: The sample must be completely dry and finely powdered to ensure uniform heat transfer and efficient packing. Moisture acts as an impurity, depressing the melting point.

-

Procedure: Place a small amount of the solid sample on a watch glass. If necessary, crush it into a fine powder using a spatula.

-

-

Capillary Tube Packing:

-

Rationale: A densely packed sample of 2-3 mm height ensures a clear and observable melting process without excessive thermal lag.

-

Procedure: Gently tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Repeat until a column of 2-3 mm is achieved.

-

-

Apparatus Setup and Measurement:

-

Rationale: A rapid initial heating phase is used to find an approximate melting range, saving time. The subsequent slow, controlled ramp is critical for accuracy, allowing the sample and thermometer to remain in thermal equilibrium.

-

Procedure: a. Insert the packed capillary tube into the heating block of the melting point apparatus. b. Set a rapid heating ramp (e.g., 10-20°C/min) to determine an approximate melting point. c. Allow the apparatus to cool. d. Using a new sample, set the starting temperature to at least 10°C below the approximate melting point found in the previous step. e. Set a slow ramp rate of 1-2°C/minute. f. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point range is T1-T2.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] For research-scale quantities, a micro-boiling point determination is efficient and conserves valuable material.

Protocol: Micro-Boiling Point Determination (Thiele Tube or Digital Apparatus)

-

Sample Preparation:

-

Rationale: This method is ideal for small sample volumes (less than 1 mL), which is common in drug discovery research.

-

Procedure: Add approximately 0.5 mL of this compound to a small-diameter test tube (e.g., a 75x10 mm tube).

-

-

Capillary Assembly:

-

Rationale: A sealed capillary tube is inverted into the liquid. The air trapped inside will expand upon heating, creating a stream of bubbles.

-

Procedure: Take a standard melting point capillary tube and seal the open end in a flame. Place this sealed capillary, open-end down, into the test tube containing the liquid sample.

-

-

Apparatus Setup and Measurement:

-

Rationale: The boiling point is accurately measured as the liquid cools slightly. When the vapor pressure inside the capillary drops to just below the atmospheric pressure, the external pressure will force the liquid back into the capillary. This point represents true thermal equilibrium and is more accurate than observing the initial vigorous bubbling.[6][7]

-

Procedure: a. Attach the test tube assembly to a thermometer, ensuring the sample is level with the thermometer bulb. b. Place the assembly into a heating bath (such as a Thiele tube with mineral oil or a digital boiling point apparatus). c. Heat the sample gently. A slow, steady stream of bubbles will emerge from the inverted capillary as trapped air and then sample vapor escape. d. Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the temperature is at or slightly above the boiling point. e. Remove the heat source and allow the apparatus to cool slowly. f. Carefully observe the capillary. The moment the bubbling stops and the liquid begins to enter the capillary tube, record the temperature. This is the experimental boiling point.

-

Part 3: Workflow for Physicochemical Analysis

The logical flow for characterizing a novel or uncharacterized compound like this compound follows a systematic path from initial observation to precise measurement.

Caption: Logical workflow for the physical characterization of a chemical intermediate.

Conclusion

This compound is a valuable synthetic intermediate whose utility is underpinned by its well-defined chemical nature. While predictive data provides a useful starting point, rigorous experimental determination of its physical properties, particularly the boiling point, is essential for ensuring purity, optimizing reaction conditions, and maintaining high standards of quality control in research and development. The protocols and logical framework presented in this guide offer a robust approach for scientists to confidently characterize this and other critical chemical reagents.

References

-

Hoffman Fine Chemicals. (n.d.). CAS 188862-35-3 | this compound. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

JoVE. (2020, March 26). Boiling Points - Concept. Retrieved from [Link]

-

JoVE. (2020, March 26). Boiling Points - Procedure. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Gîrd, C. E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 133333. Retrieved from [Link]

-

LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Video: Boiling Points - Procedure [jove.com]

An In-Depth Technical Guide to the Solubility of 5-(Bromomethyl)benzofuran for Pharmaceutical Research

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Bromomethyl)benzofuran, a key intermediate in medicinal chemistry. In the absence of extensive public data, this document establishes a predictive solubility framework based on first principles of physical chemistry and data from analogous structures. It delivers detailed, field-tested protocols for both kinetic (turbidimetric) and thermodynamic (shake-flask) solubility determination, enabling researchers to generate high-quality, reproducible data. This guide is intended for researchers, chemists, and drug development professionals, offering the theoretical foundation and practical methodologies required to effectively work with this compound and integrate it into drug discovery workflows.

Introduction to this compound

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₇BrO and a molecular weight of approximately 211.06 g/mol .[1][2] Its structure consists of a benzofuran core functionalized with a bromomethyl group at the 5-position.

Key Physicochemical Characteristics:

-

Molecular Formula: C₉H₇BrO

-

Molecular Weight: 211.06 g/mol [1]

-

Appearance: Typically a pale yellow to colorless oil or solid.[1]

-

Polarity: The benzofuran core is largely non-polar and hydrophobic. The ether linkage and the bromomethyl group introduce some polarity, but the molecule is expected to be predominantly lipophilic. The parent compound, benzofuran, is insoluble in water but miscible with less polar organic solvents like benzene, ethanol, and ether.[3]

The presence of the reactive bromomethyl group makes this compound a valuable electrophilic building block for introducing the benzofuran moiety into larger molecules, a common strategy in the synthesis of potential therapeutic agents.[4]

Significance in Medicinal Chemistry

The benzofuran scaffold is a privileged structure in drug discovery, appearing in numerous compounds with diverse biological activities. The strategic halogenation of such scaffolds can enhance biological activity, modulate physicochemical properties like metabolic stability and bioavailability, and provide synthetic handles for further chemical modification.[4] this compound serves as a critical intermediate, allowing for the covalent linkage of the benzofuran pharmacophore to target molecules or larger scaffolds.

Theoretical Principles of Solubility

Solubility is a critical physicochemical parameter that profoundly impacts a compound's behavior in both in vitro assays and in vivo systems.[5] Low aqueous solubility is a primary challenge in drug development, potentially leading to poor absorption, low bioavailability, and unreliable data from biological screens.[6][7]

The Role of Intermolecular Forces

The principle of "like dissolves like" governs solubility. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[8]

-

For this compound: As a largely non-polar molecule, it is predicted to be most soluble in organic solvents that can engage in van der Waals forces and dipole-dipole interactions. Its ability to act as a hydrogen bond acceptor (via the furan oxygen) is weak, and it lacks hydrogen bond donor capabilities.

-

Aqueous Solubility: Its dissolution in water is energetically unfavorable. The strong hydrogen bonding network of water must be disrupted to create a cavity for the hydrophobic molecule, which is not offset by strong solute-water interactions, leading to expected low aqueous solubility.[9]

Factors Influencing Experimental Solubility

Several factors can influence measured solubility, making standardized protocols essential:[10][11]

-

Temperature: Most substances absorb heat during dissolution (endothermic process), meaning solubility tends to increase with temperature.[12]

-

Solid-State Form: The crystalline structure (polymorphism) significantly impacts solubility. Amorphous forms are generally more soluble than stable crystalline forms due to lower lattice energy.[13]

-

pH (for ionizable compounds): While this compound is non-ionizable, for many drug candidates, solubility is pH-dependent.[8]

-

Equilibration Time: Reaching true thermodynamic equilibrium can take a significant amount of time (often 24 hours or more), especially for poorly soluble compounds.[14][15]

Predictive Solubility Profile of this compound

Quantitative experimental solubility data for this compound is not widely available in the public domain. However, based on its structure and the properties of the parent benzofuran scaffold, a predictive profile can be established to guide solvent selection. The compound is expected to exhibit good solubility in a range of common organic solvents and poor solubility in aqueous media.

| Solvent | Type | Polarity Index | Expected Solubility of this compound | Rationale |

| Water | Protic | 10.2 | Very Low / Insoluble | Highly polar, strong H-bonding network. Energetically unfavorable to solvate the hydrophobic benzofuran core. |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | ~10.2 | Very Low / Insoluble | Similar to water; high polarity and ionic nature are incompatible with the solute. |

| Ethanol (EtOH) | Protic | 5.2 | Soluble to Freely Soluble | Balances a polar hydroxyl group with a non-polar ethyl chain, effectively solvating the compound.[3] |

| Methanol (MeOH) | Protic | 6.6 | Soluble | More polar than ethanol, but still an effective solvent for moderately polar to non-polar organics. |

| Dimethyl Sulfoxide (DMSO) | Aprotic | 7.2 | Freely Soluble | A powerful, polar aprotic solvent capable of dissolving a very wide range of organic compounds.[8] |

| Dichloromethane (DCM) | Aprotic | 3.1 | Freely Soluble | A non-polar solvent ideal for dissolving hydrophobic compounds. |

| Tetrahydrofuran (THF) | Aprotic | 4.0 | Freely Soluble | A moderately polar ether that is an excellent solvent for a wide range of organic molecules. |

| Acetone | Aprotic | 5.1 | Freely Soluble | A polar aprotic solvent effective for compounds with some degree of polarity. |

| Toluene | Non-polar | 2.4 | Freely Soluble | A non-polar aromatic solvent, ideal for the hydrophobic benzofuran ring system. |

| Hexanes / Heptane | Non-polar | 0.1 | Sparingly Soluble to Soluble | Very non-polar. Solubility will depend on subtle polarity mismatches. |

Standardized Protocols for Solubility Determination

To address the data gap, researchers must determine the solubility of this compound experimentally. The choice of method depends on the stage of research. Kinetic solubility is suited for high-throughput early screening, while thermodynamic solubility provides the definitive "gold standard" value for later-stage development.[6][16]

Protocol 1: Kinetic Solubility Screening via Turbidimetry

This high-throughput method measures the point at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution. It provides a rapid assessment for ranking compounds in early discovery.[7][17]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Scientist's Insight: Ensure the compound is fully dissolved in DMSO. Any particulate matter will lead to a gross underestimation of solubility. Gentle warming or vortexing may be required.

-

-

Plate Preparation: In a 96-well microplate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).

-

Serial Dilution: Add a small volume of the DMSO stock solution to the buffer and perform serial dilutions across the plate to create a range of concentrations. The final DMSO concentration should be kept low and consistent (e.g., <2%) to minimize its co-solvent effects.

-

Incubation: Shake the plate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1.5 - 2 hours) to allow for rapid equilibration.[6]

-

Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the concentration at which the measured turbidity rises significantly above the background, indicating precipitate formation.

Protocol 2: Thermodynamic Solubility via the Shake-Flask Method

This method is the "gold standard" for determining the true equilibrium solubility of a compound and is essential for lead optimization and pre-formulation activities.[14][18] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[13]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., PBS, pH 7.4) in a glass vial.

-

Scientist's Insight: "Excess" is critical. There must be visible solid material remaining at the end of the experiment to ensure the solution is truly saturated. Start with an amount you are confident will not fully dissolve.

-

-

Equilibration: Seal the vials and agitate them using a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period.

-

Critical Step: A minimum of 24 hours is typically required to reach equilibrium.[14][15] For some highly crystalline or poorly soluble compounds, 48-72 hours may be necessary. It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau.

-

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step to avoid contaminating the sample with undissolved particles.

-

Option A (Centrifugation): Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes.

-

Option B (Filtration): Filter the suspension using a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

-

Analysis: Determine the compound's concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve prepared with known concentrations of the compound.

-

Calculation: Calculate the original concentration in the saturated solution to determine the thermodynamic solubility (e.g., in µg/mL or µM).

Safety, Handling, and Storage

Given the limited publicly available safety data for this compound, it must be handled with care, assuming it is potentially hazardous.[1] Data from structurally related compounds should be used as a guide for establishing safe handling procedures.

-

Hazard Identification:

-

Recommended Handling Procedures: [21]

-

Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Avoid all contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Ensure eyewash stations and safety showers are readily accessible.[21]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Some suppliers recommend storage in a freezer (below -20 °C) under an inert atmosphere and protected from light to ensure long-term stability.[1]

-

Conclusion

This compound is a valuable chemical intermediate whose utility in drug discovery is predicated on a thorough understanding of its physicochemical properties. While direct solubility data is sparse, this guide provides a robust theoretical and predictive framework. By employing the detailed kinetic and thermodynamic protocols provided, researchers can confidently and accurately measure its solubility, enabling informed decisions in solvent selection, formulation development, and the design of reliable biological assays. Adherence to the outlined safety protocols is paramount to ensure the responsible handling of this reactive compound.

References

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- Sugano, K., et al. (2022). Harmonization of the Experimental Procedure of Equilibrium Solubility Measurement by the Shake-Flask Method for Poorly Water-Soluble Drugs. Pharmaceutics, 14(11), 2351.

- Persson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Zhang, M., et al. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 51(10), 777-779.

-

Hoffman Fine Chemicals. (n.d.). CAS 188862-35-3 | this compound. Retrieved from [Link]

- Bhal, S. K., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

- Mogoșan, C., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 393-401.

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

AZoLifeSciences. (2020). How to Achieve Drug Solubility. Retrieved from [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

PubChem. (n.d.). Benzofuran, 5-bromo-. Retrieved from [Link]

-

PubChem. (n.d.). Benzofuran. Retrieved from [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. keyorganics.net [keyorganics.net]

- 3. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-(bromomethyl)-benzofuran | Benchchem [benchchem.com]

- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. enamine.net [enamine.net]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. azolifesciences.com [azolifesciences.com]

- 10. ucd.ie [ucd.ie]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. ascendiacdmo.com [ascendiacdmo.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. inventivapharma.com [inventivapharma.com]

- 18. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 19. 5-Bromobenzofuran 97 23145-07-5 [sigmaaldrich.com]

- 20. Benzofuran, 5-bromo- | C8H5BrO | CID 90015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

The Strategic Intermediate: A Technical Guide to 5-(Bromomethyl)benzofuran for Advanced Research and Development

For Immediate Release

A cornerstone molecule in the synthesis of complex pharmaceutical agents and research probes, 5-(Bromomethyl)benzofuran (CAS No. 188862-35-3) presents a versatile scaffold for drug discovery and development. This technical guide offers an in-depth exploration of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in the field of medicinal chemistry.

Core Molecular Attributes

This compound is a substituted benzofuran derivative with a molecular formula of C₉H₇BrO and a molecular weight of 211.06 g/mol .[1] The presence of the highly reactive bromomethyl group at the 5-position of the benzofuran ring system makes it an exceptionally useful electrophilic building block for the introduction of the benzofuranylmethyl moiety into a wide array of molecular architectures.

| Property | Value | Reference |

| CAS Number | 188862-35-3 | [1] |

| Molecular Formula | C₉H₇BrO | [1] |

| Molecular Weight | 211.06 g/mol | [1] |

| Appearance | Pale yellow to colorless liquid | [1] |

Synthesis and Characterization

The most direct and common synthetic route to this compound is through the radical bromination of 5-methylbenzofuran. This reaction is typically achieved using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions.[2][3] The reaction proceeds via a free-radical chain mechanism at the benzylic position.[2]

Experimental Protocol: Radical Bromination of 5-Methylbenzofuran

-

Reaction Setup: A solution of 5-methylbenzofuran (1.0 equivalent) in anhydrous carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02-0.1 equivalents) are added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification by column chromatography on silica gel or distillation under reduced pressure affords pure this compound.

Caption: Synthesis of this compound.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected spectroscopic data can be inferred from the analysis of closely related structures and general principles of spectroscopy.

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the aromatic protons of the benzofuran ring system. A key diagnostic signal would be a singlet for the two protons of the bromomethyl group (-CH₂Br), typically appearing in the range of δ 4.5-4.8 ppm.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display signals for the nine carbon atoms. The carbon of the bromomethyl group is expected to appear in the aliphatic region, shifted downfield due to the electron-withdrawing effect of the bromine atom.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methylene group, as well as C=C stretching vibrations of the aromatic and furan rings. A C-Br stretching vibration would be observed in the fingerprint region.

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from the reactivity of the benzylic bromide. This functional group is an excellent electrophile and readily participates in nucleophilic substitution reactions (Sₙ2), allowing for the facile introduction of a variety of functionalities.

Reactions with Nucleophiles

-

Amines: Reaction with primary or secondary amines leads to the formation of the corresponding 5-(aminomethyl)benzofuran derivatives. This is a common strategy for incorporating the benzofuran scaffold into molecules with potential biological activity.

-

Phenols and Alcohols: Alkylation of phenols and alcohols with this compound in the presence of a base affords the corresponding ether linkages.

-

Thiols: Reaction with thiols provides 5-(thioether)methylbenzofuran derivatives.

-

Carboxylates: Esterification can be achieved by reacting with carboxylate salts.

-

Cyanide: Nucleophilic substitution with cyanide ions yields 5-(cyanomethyl)benzofuran, which can be further elaborated into other functional groups such as carboxylic acids, amides, or amines.

Caption: General reactivity of this compound.

Applications in Medicinal Chemistry

The benzofuran moiety is a privileged scaffold in drug discovery, known to be present in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6] this compound serves as a key intermediate in the synthesis of several promising drug candidates.

For instance, derivatives of 5-(aminomethyl)benzofuran have been investigated as potent and selective inhibitors of various enzymes and receptors. The ability to easily introduce diverse side chains via the reactive bromomethyl group allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with all brominated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

Hazard Statements (Anticipated):

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements (Recommended):

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/eye protection/face protection.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[7][8][9]

Conclusion

This compound is a high-value synthetic intermediate that provides a gateway to a diverse range of complex molecules with significant potential in drug discovery and development. Its straightforward synthesis and the versatile reactivity of the bromomethyl group make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in the laboratory.

References

-

SpectraBase. (n.d.). 5-(bromomethyl)-3H-2-benzofuran-1-one. Retrieved from [Link]

-

Yuan, Y., et al. (n.d.). New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China. PMC - NIH. Retrieved from [Link]

-

(n.d.). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzofuran, 5-bromo-2-methyl-. Retrieved from [Link]

-

Osińska, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 188862-35-3 | this compound | MFCD18410583. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]

-

PubChem. (n.d.). Benzofuran, 5-bromo-. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929). Retrieved from [Link]

-

Zhang, Q., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. PMC. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate (C12H11BrO3). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-methylbenzofuran. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(bromomethyl)-2,3-dihydro-5-methoxybenzofuran. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. J. Chem. Pharm. Res., 9(5), 210-220.

-

(n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. Retrieved from [Link]

-

Choi, H. D., et al. (n.d.). 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. PMC - NIH. Retrieved from [Link]

-

(2021). NBS: Radical Bromination. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). A New Synthesis of Benzofurans from Phenols via Claisen Rearrangement and Ring-Closing Metathesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

(n.d.). Dihydrobenzofurans and Propynylthiophenes From the Roots of Eupatorium heterophyllum. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

-

NIH. (2023). Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-bromo-3-(bromomethyl)-2,3-dihydro-1-benzofuran. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Synthesis of benzofuro[3,2-b]indoline amines via deamination-interrupted Fischer indolization and their unexpected reactivity towards nucleophiles. Retrieved from [Link]

-

MDPI. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Retrieved from [Link]

-

NIH. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

-

RSC Publishing. (n.d.). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. Retrieved from [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

Safety and handling precautions for 5-(Bromomethyl)benzofuran

An In-Depth Technical Guide to the Safe Handling of 5-(Bromomethyl)benzofuran

Introduction and Compound Profile

This compound (CAS No: 188862-35-3, Molecular Formula: C₉H₇BrO) is a heterocyclic aromatic compound of significant interest to the pharmaceutical and agrochemical research sectors.[1] Its utility stems from the benzofuran scaffold, a privileged structure in medicinal chemistry, combined with a highly reactive bromomethyl (-CH₂Br) group at the 5-position.[1][2] This functional group serves as a versatile synthetic handle, enabling alkylation and further molecular elaboration, making it a crucial building block for constructing more complex therapeutic and biologically active molecules.[1][2]

However, the very reactivity that makes this compound valuable also necessitates a rigorous and well-informed approach to its handling and safety. The presence of the bromomethyl group, a potent lachrymator and alkylating agent, alongside the inherent hazards of the brominated benzofuran core, presents a multifaceted risk profile. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses required for the safe utilization of this compound in a research and development setting.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While specific toxicological data for this compound is limited, a robust risk assessment can be constructed by analyzing data from the compound itself, its close structural analogs like 5-Bromobenzofuran, and the general chemical class.

GHS Classification and Physicochemical Properties

The known and inferred hazards associated with this compound and its analogs are summarized below. It is imperative to treat the compound as possessing all these potential hazards.

| Property/Hazard | Classification/Value | Source(s) |

| GHS Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH351: Suspected of causing cancer | [1][3][4][5] |

| Signal Word | Danger / Warning | [4][6] |

| Hazard Classifications | Acute Toxicity 4 (Oral)Skin Corrosion/Irritation 1B/2Serious Eye Damage/Irritation 1/2ACarcinogenicity 2Specific Target Organ Toxicity - Single Exposure 3 (Respiratory) | [1][4][5] |

| Molecular Weight | 211.06 g/mol | [1] |

| Incompatible Materials | Strong oxidizing agents, Strong bases, Amines, Reducing agents. | [7] |

Analysis of Key Hazards

-

Corrosivity and Irritation: The bromomethyl group is a strong alkylating agent. Direct contact with skin or eyes can lead to severe chemical burns and irreversible eye damage (H314).[1] Vapors and aerosols are highly irritating to the respiratory tract (H335).[4][8] The causality lies in the electrophilic nature of the benzylic carbon, which readily reacts with biological nucleophiles (e.g., amines, thiols in proteins and DNA), leading to cellular damage.

-

Acute Toxicity: The compound is classified as harmful if swallowed (H302).[1] Ingestion can lead to systemic toxicity.

-

Carcinogenicity: Based on data for the 5-Bromobenzofuran core, this compound is suspected of causing cancer (H351).[3][4][5] This classification warrants the highest level of precaution to minimize any potential for long-term exposure.

-

Reactivity: The benzofuran ring system can be susceptible to electrophilic attack, and the compound as a whole is incompatible with strong oxidizing agents and bases.[7][9] Like other ethers, benzofuran derivatives may have the potential to form explosive peroxides upon prolonged exposure to air and light, a risk that must be managed through proper storage.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This begins with robust engineering controls and is supplemented by meticulous use of appropriate PPE.

Hierarchy of Controls

The most effective safety strategies prioritize engineering and administrative controls to minimize reliance on PPE alone.

Caption: Step-by-step workflow for managing a chemical spill.

Spill Protocol Details:

-

Alert & Evacuate: Immediately alert others in the vicinity. If the spill is large or outside a fume hood, evacuate the area.

-

Contain: For small spills within a fume hood, cover the spill with an inert, non-combustible absorbent material like vermiculite or sand. [8][10]Do not use paper towels or other combustible materials. [11][10]3. Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a dedicated, labeled hazardous waste container. [7][8]4. Decontaminate: Wipe down the spill area with a suitable solvent (consult your institution's EHS guidelines), collecting all cleaning materials as hazardous waste.

-

Report: Report the incident to your laboratory supervisor and institutional Environmental Health and Safety (EHS) office. [10]

Waste Disposal

All materials contaminated with this compound must be treated as hazardous waste.

-

Waste Collection: Collect all waste, including excess reagent, contaminated absorbents, and disposable PPE, in a dedicated, leak-proof, and clearly labeled hazardous waste container. [10]* Prohibited Disposal: NEVER dispose of this chemical or its waste down the drain or in the regular trash. [7][10]* Final Disposal: All waste must be disposed of through a licensed hazardous waste management company, in strict accordance with all local, regional, and national regulations. [7][10]

Conclusion

This compound is a valuable reagent whose utility is matched by its significant hazard profile. Its corrosive, toxic, and potentially carcinogenic nature demands the utmost respect and care. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and strictly adhering to the established protocols for handling, storage, and emergency response, researchers can safely harness the synthetic potential of this compound while ensuring the protection of themselves, their colleagues, and the environment.

References

- PubChem. (n.d.). Benzofuran, 5-bromo-. National Center for Biotechnology Information. Retrieved from [Link]

- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

- ChemBK. (n.d.). Benzofuran, 5-bromo-2-(chloromethyl)-. Retrieved from [Link]-)

- Angene Chemical. (2021). (3-(Bromomethyl)benzofuran-2-yl)(phenyl)methanone Safety Data Sheet. Retrieved from [Link]

- Gouda, M. A., et al. (2014). Reactivity of Benzofuran Derivatives. ResearchGate. Retrieved from [Link]

- Hoffman Fine Chemicals Pty Ltd. (n.d.). This compound. Retrieved from [Link]

- PubChem. (n.d.). Benzofuran. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound|CAS 188862-35-3 [benchchem.com]

- 2. 5-Bromo-2-(bromomethyl)-benzofuran | Benchchem [benchchem.com]

- 3. Benzofuran, 5-bromo- | C8H5BrO | CID 90015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromobenzofuran 97 23145-07-5 [sigmaaldrich.com]

- 5. 5-Bromobenzofuran 97 23145-07-5 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Key Intermediates in the Synthesis of Complex Pharmaceutical Agents

Abstract

The journey from a simple starting material to a complex, life-saving pharmaceutical agent is a testament to the precision and ingenuity of modern synthetic chemistry. This process is not a linear monolith but a strategic, multi-step pathway where the design, synthesis, and purification of key intermediates are paramount. These intermediates are the foundational building blocks and critical junctures in a synthetic route, and their structural integrity directly dictates the quality, purity, and efficacy of the final Active Pharmaceutical Ingredient (API).[1] This guide provides an in-depth analysis of three pivotal classes of intermediates that are indispensable in contemporary drug development: Chiral Building Blocks, Advanced Heterocyclic Scaffolds, and Organometallic Intermediates. By examining the causality behind their selection and application in the synthesis of landmark drugs such as Sofosbuvir, Artemisinin, and Paclitaxel, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the strategic chemistry that underpins pharmaceutical innovation.

The Central Role of Stereochemistry: Chiral Building Blocks

The Imperative of Chirality in Pharmacology

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of a drug's biological activity.[2][3] Many drugs are chiral, existing as a pair of non-superimposable mirror images called enantiomers.[3] These enantiomers can exhibit profoundly different pharmacological and toxicological profiles because biological targets, such as enzymes and receptors, are themselves chiral.[4] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive or, in some cases, cause harmful side effects.[4][5] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of this principle.[4]

Consequently, there has been a dramatic and necessary shift in the pharmaceutical industry towards the development of single-enantiomer drugs.[6][7] This approach can lead to simpler pharmacokinetic and pharmacodynamic profiles, improved therapeutic indices, and reduced potential for drug interactions.[5] Achieving this enantiopurity hinges on the availability and use of chiral building blocks—enantiomerically pure compounds that serve as foundational units to construct complex molecules with precise stereochemical control.[8]

Case Study: Sofosbuvir and the Challenge of Stereocontrol

Sofosbuvir (brand name Sovaldi) is a direct-acting antiviral medication used to treat Hepatitis C, representing a breakthrough in oral, interferon-free therapy.[9] Its complex structure features multiple stereocenters, but the most critical is the phosphorus atom in its phosphoramidate "ProTide" moiety. The desired therapeutic activity resides exclusively in the Sp-diastereomer.[10] The synthesis of Sofosbuvir is therefore a masterclass in stereoselective synthesis, relying on meticulously designed chiral intermediates.

Two key intermediates are central to its successful synthesis:

-

A 2'-deoxy-2'-fluoro-2'-C-methyluridine derivative: This modified nucleoside forms the core of the molecule. Its synthesis establishes the correct stereochemistry of the sugar ring.

-

A chiral phosphoramidate reagent: This is typically an amino acid ester derivative, such as (S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate. This intermediate introduces the phosphorus stereocenter.[11]

The strategic brilliance lies in the coupling of these two intermediates. The reaction must be highly diastereoselective to favor the formation of the desired Sp isomer over the inactive Rp isomer. Early synthetic routes struggled with poor selectivity, requiring difficult chromatographic separation. However, advanced methods now employ dynamic kinetic resolution or highly optimized reaction conditions to achieve high diastereomeric ratios, often exceeding 90:10.[12] This control is a direct result of understanding the reaction mechanism and the influence of protecting groups and reagents on the transition state, a self-validating system where the outcome confirms the precision of the intermediate design.

Visualization: Synthetic Strategy for Sofosbuvir

References

- 1. qingmupharm.com [qingmupharm.com]

- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 3. longdom.org [longdom.org]

- 4. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 9. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. US10676498B2 - Processes for the preparation of sofosbuvir and intermediates thereof - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Literature review on the applications of benzofurans in medicinal chemistry

An In-depth Technical Guide to the Applications of Benzofurans in Medicinal Chemistry

Introduction: The Benzofuran Scaffold as a Cornerstone of Drug Discovery

Benzofuran, a heterocyclic compound featuring a fused benzene and furan ring system, is a cornerstone scaffold in medicinal chemistry.[1][2][3] This privileged structure is ubiquitous in nature, found in a myriad of plant species, and is also readily accessible through synthetic routes.[4][5][6][7] The inherent physicochemical properties and versatile substitution patterns of the benzofuran nucleus have made it a fertile ground for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][8][9]

This guide provides a comprehensive technical overview of the multifaceted applications of benzofuran derivatives in modern drug discovery. We will delve into the core therapeutic areas where these compounds have shown significant promise, elucidating their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potent potential of the benzofuran scaffold.

Core Therapeutic Applications of Benzofuran Derivatives